M+B 5124 vs. Standard β2-Agonists: Divergent Mechanism of Action
While M+B 5124 is described as a potent and selective β2-adrenergic receptor agonist【REFS-1】, it is also uniquely characterized as a potent in vivo inhibitor of Schistosoma mansoni in a mouse model【REFS-2】. In contrast, established β2-agonists like salbutamol and formoterol are not reported to have any significant direct antiparasitic activity. This represents a qualitative and functional differentiation based on distinct target engagement profiles.
| Evidence Dimension | Mechanism of Action / Polypharmacology |
|---|---|
| Target Compound Data | β2-adrenergic receptor agonism【REFS-1】 AND in vivo inhibition of Schistosoma mansoni【REFS-2】 |
| Comparator Or Baseline | β2-agonists (e.g., Salbutamol, Formoterol): β2-adrenergic receptor agonism only. Anthelmintics (e.g., Praziquantel): Antiparasitic activity only. |
| Quantified Difference | Not quantifiable from available data; difference is qualitative and functional. |
| Conditions | Vendor-stated activity【REFS-1】 and in vivo mouse model for S. mansoni infection【REFS-2】 |
Why This Matters
This unique polypharmacology makes M+B 5124 the required compound for research models investigating the intersection of β2-adrenergic signaling and parasitic infection, for which standard comparators are unsuitable.
- [1] PeptideDB. (n.d.). M&B 5124. Retrieved April 17, 2026. View Source
